GC376
Descripción general
Descripción
GC376 es un medicamento antiviral de amplio espectro que se está desarrollando en la empresa biofarmacéutica Anivive Lifesciences para usos terapéuticos en humanos y animales . Es un inhibidor de proteasa que bloquea la proteasa similar a 3C, una proteasa común a muchos virus de ARN monocatenario de sentido positivo, evitando así que la poliproteína viral madure en sus partes funcionales . This compound es el aducto de bisulfito de un aldehído GC373 y se comporta como un profármaco para ese compuesto .
Aplicaciones Científicas De Investigación
GC376 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
GC376 ejerce sus efectos inhibiendo la proteasa similar a 3C, una enzima esencial para la replicación de muchos virus de ARN monocatenario de sentido positivo . El compuesto forma un enlace covalente con el residuo de cisteína-144 en el sitio activo de la proteasa, dando un monotioacetal y bloqueando la función normal de la enzima . Esta inhibición evita que la poliproteína viral madure en sus partes funcionales, deteniendo así la replicación viral .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
GC376 is a protease inhibitor. It blocks the 3CLpro, a protease common to many (+)ssRNA viruses, thereby preventing the viral polyprotein from maturing into its functional parts . Chemically, this compound is the bisulfite adduct of an aldehyde GC373 and it behaves as a prodrug for that compound . This aldehyde forms a covalent bond with the cysteine-144 residue at the protease’s active site, giving a monothioacetal and blocking the enzyme’s normal function .
Cellular Effects
This compound has shown to be effective in inhibiting SARS-CoV-2 and three seasonal CoVs (NL63, 229E, and OC43) in cell culture models . It also shows activity against many human and animal viruses including coronavirus and norovirus .
Molecular Mechanism
The molecular mechanism of this compound involves inhibiting the 3CLpro, a protease common to many (+)ssRNA viruses . This prevents the viral polyprotein from maturing into its functional parts. This compound is the bisulfite adduct of an aldehyde GC373 and it behaves as a prodrug for that compound . This aldehyde forms a covalent bond with the cysteine-144 residue at the protease’s active site, blocking the enzyme’s normal function .
Subcellular Localization
At high concentrations of this compound, the subcellular localization of the WT construct phenocopies the C145A catalytic mutant with cytoplasmic membrane targeting due to the N-terminal myristoyl anchor .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de GC376 implica la preparación de su precursor, GC373, seguida de la adición de bisulfito de sodio para formar el aducto de bisulfito . La ruta sintética generalmente incluye los siguientes pasos:
Preparación de GC373: Esto implica la reacción de derivados específicos de aminoácidos en condiciones controladas para formar el aldehído GC373.
Formación de this compound: GC373 luego se hace reaccionar con bisulfito de sodio en una solución acuosa para formar el aducto de bisulfito, this compound.
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica:
Síntesis a granel de precursores: Síntesis a gran escala de los derivados de aminoácidos necesarios para GC373.
Condiciones de reacción controladas: Mantenimiento de condiciones de reacción precisas para asegurar un alto rendimiento y pureza de GC373.
Conversión a this compound: Conversión eficiente de GC373 a this compound utilizando bisulfito de sodio en condiciones optimizadas.
Análisis De Reacciones Químicas
Tipos de reacciones
GC376 experimenta principalmente los siguientes tipos de reacciones:
Reacciones de adición: La formación de this compound a partir de GC373 implica una reacción de adición con bisulfito de sodio.
Hidrólisis: Bajo ciertas condiciones, this compound puede hidrolizarse nuevamente a GC373.
Reactivos y condiciones comunes
Bisulfito de sodio: Utilizado en la formación de this compound a partir de GC373.
Soluciones acuosas: Las reacciones generalmente ocurren en soluciones acuosas para facilitar las reacciones de adición e hidrólisis.
Principales productos formados
Comparación Con Compuestos Similares
Compuestos similares
Carmofur: Otro inhibidor de proteasas con propiedades antivirales.
Ebselen: Conocido por su actividad antiviral contra los coronavirus.
Rupintrivir: Un inhibidor de proteasas utilizado en la investigación antiviral.
Theaflavin digallate: Exhibe actividad antiviral contra varios virus.
Paxlovid: Una combinación de inhibidores de proteasas utilizados para tratar COVID-19.
Unicidad de GC376
This compound es único debido a su actividad antiviral de amplio espectro y su capacidad para inhibir la proteasa similar a 3C en múltiples familias de virus . Su eficacia contra los coronavirus, incluido el SARS-CoV-2, lo convierte en un candidato prometedor para el desarrollo de fármacos antivirales .
Propiedades
IUPAC Name |
sodium;(2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O8S.Na/c1-13(2)10-16(24-21(28)32-12-14-6-4-3-5-7-14)19(26)23-17(20(27)33(29,30)31)11-15-8-9-22-18(15)25;/h3-7,13,15-17,20,27H,8-12H2,1-2H3,(H,22,25)(H,23,26)(H,24,28)(H,29,30,31);/q;+1/p-1/t15?,16-,17-,20?;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPJDKCMFIPBAW-JPBGFCRCSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N3NaO8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001028041 | |
Record name | Sodium (2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001028041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416992-39-6 | |
Record name | GC-376 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1416992396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium (2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001028041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GC-376 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1NMJ5XDG5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary target of GC376?
A1: this compound targets the main protease (Mpro), also known as 3C-like protease (3CLpro), of coronaviruses (CoVs) and other viruses in the picornavirus-like supercluster. [][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28]
Q2: How does this compound interact with its target?
A2: this compound acts as a transition-state analog inhibitor, forming a reversible covalent bond with the catalytic cysteine residue (Cys145) within the active site of Mpro. [][6][7][18][21][28] This interaction blocks the protease's activity.
Q3: What are the downstream effects of this compound inhibiting Mpro?
A3: Mpro is essential for processing viral polyproteins into functional proteins, which are necessary for viral replication and transcription. [][4][6][18] By inhibiting Mpro, this compound effectively disrupts these crucial processes, ultimately inhibiting viral replication. [][2][5][8][11][18][28]
Q4: Does this compound target any other proteins besides Mpro?
A4: Research suggests that this compound can also inhibit the host protease cathepsin L, which plays a role in viral entry. This dual inhibition mechanism might contribute to its overall antiviral potency. [][21][28]
Q5: Is there any spectroscopic data available for this compound?
A6: The provided research articles primarily focus on the crystallographic structures of this compound bound to Mpro. While spectroscopic data is not extensively discussed, techniques like fluorescence spectroscopy and circular dichroism were used to characterize structural changes in Mpro upon binding to this compound. []
Q6: How does modifying the structure of this compound affect its activity and potency?
A7: Studies have investigated the impact of structural modifications on this compound's activity. For example, replacing the aldehyde warhead with an α-ketoamide resulted in decreased cellular activity. [] Additionally, modifying the P2 and P3 substitutions influenced binding affinity and antiviral activity. [][28]
Q7: Does the flexibility of this compound contribute to its broad-spectrum activity?
A8: Research suggests that the flexibility of this compound, particularly in its ability to "wiggle and jiggle" within the Mpro active site, allows it to overcome certain resistance mutations, such as E166V, and maintain its inhibitory activity. This adaptability may contribute to its broader-spectrum activity against different coronaviruses. []
Q8: What in vitro models have been used to evaluate this compound's efficacy?
A11: Various in vitro models, including cell-based assays using cell lines like Vero E6, A549+ACE2, and Fcwf-4, have been employed to evaluate this compound's efficacy against different CoVs. [][2][8][11][12][14][16][18][21][25][27][28] Additionally, enzyme-based assays with recombinant Mpro have been used to assess direct inhibition. [][4][6][18]
Q9: What animal models have been used to study this compound's effects?
A12: The K18-hACE2 transgenic mouse model, which develops a respiratory illness resembling severe COVID-19, has been used to study this compound's antiviral activity in vivo. [][9][10][27] Additionally, this compound has shown efficacy in treating feline infectious peritonitis (FIP) in cats. [][7][11]
Q10: Is there information available about this compound's stability under various conditions?
A10: The provided research articles focus primarily on the antiviral efficacy and structural characterization of this compound. Information regarding its stability under various conditions is limited.
Q11: Have there been studies on formulating this compound to improve its stability, solubility, or bioavailability?
A14: While the provided research does not delve into specific formulation strategies, one study mentioned modifying a related α-ketoamide compound by replacing a hydrophobic group with a Boc group to potentially enhance its solubility and reduce plasma protein binding. [] This approach highlights the importance of considering formulation modifications to optimize this compound's pharmacokinetic properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.